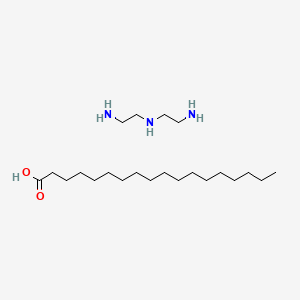
Einecs 295-957-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, reaction products with diethylenetriamine, is a chemical compound formed by the reaction of octadecanoic acid (commonly known as stearic acid) with diethylenetriamine. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of octadecanoic acid, reaction products with diethylenetriamine, involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the reaction rate . The general reaction scheme is as follows:
Octadecanoic acid+Diethylenetriamine→Reaction Product
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then maintained under these conditions until the reaction is complete. After the reaction, the product is purified through filtration and other separation techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid, reaction products with diethylenetriamine, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, reaction products with diethylenetriamine, has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its stabilizing properties
Wirkmechanismus
The mechanism of action of octadecanoic acid, reaction products with diethylenetriamine, involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and stability. Additionally, its amphiphilic nature allows it to interact with lipid membranes, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadecanoic acid, reaction products with diethylenetriamine and urea, acetates
- Fatty acids, tall-oil, reaction products with diethylenetriamine
Uniqueness
Octadecanoic acid, reaction products with diethylenetriamine, is unique due to its specific chemical structure and properties. Unlike similar compounds, it exhibits a distinct balance of hydrophilic and hydrophobic characteristics, making it highly effective as a surfactant and emulsifier. Its ability to form stable complexes with metal ions also sets it apart from other related compounds .
Eigenschaften
CAS-Nummer |
92201-27-9 |
|---|---|
Molekularformel |
C22H49N3O2 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |
InChI-Schlüssel |
BFIIGSSNILPJSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |
Verwandte CAS-Nummern |
101610-61-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


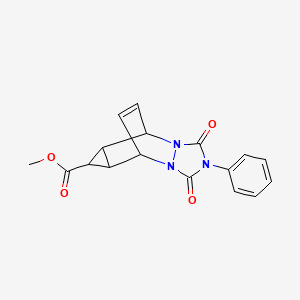
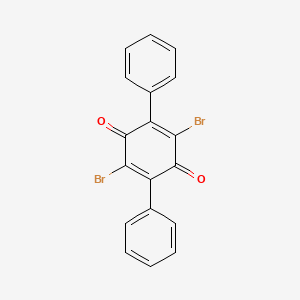
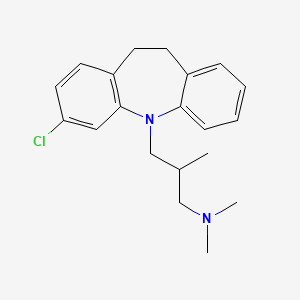
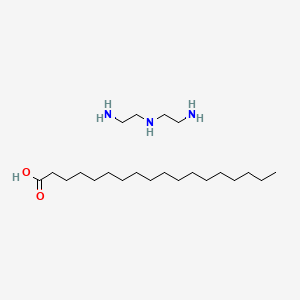
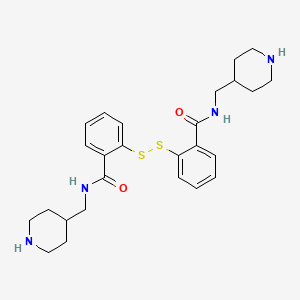
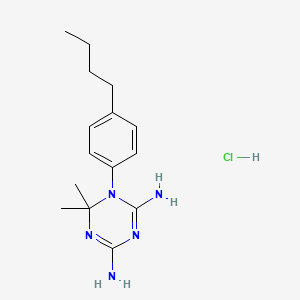
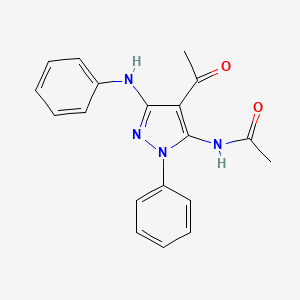
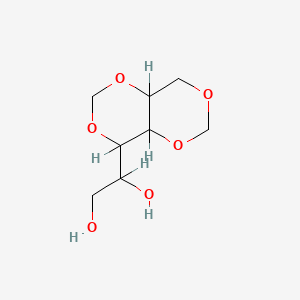
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)


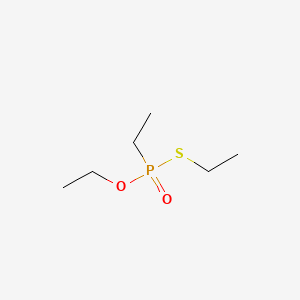
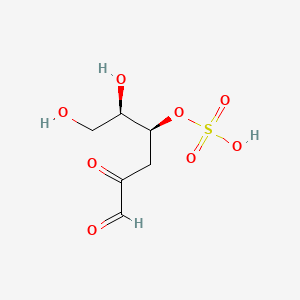
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
